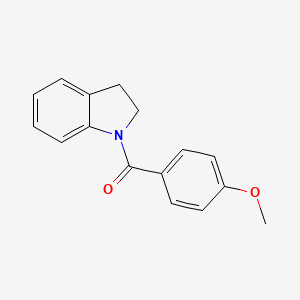

1-(4-Methoxybenzoyl)indoline

描述

1-(4-Methoxybenzoyl)indoline is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogen-containing ring

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzoyl)indoline can be synthesized through several methods. One common approach involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to induce cyclization and form the indoline structure . Another method involves the cyclization rearrangement of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline using visible light and metal complex catalysis .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

化学反应分析

Electrophilic Substitution Reactions

The 4-methoxybenzoyl group activates the indoline ring for electrophilic substitution via resonance and inductive effects. Key reactions include:

Halogenation

Methoxy-activated indoline derivatives undergo halogenation at the C5 and C7 positions of the benzene ring due to electron-donating effects . For example:

| Substrate | Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1-(4-Methoxybenzoyl)indoline | Cl₂ (1.2 eq) | FeCl₃, DCM, 0°C → rt | 5,7-Dichloro derivative | 78% |

Nitration

Nitration occurs preferentially at the C6 position under mixed acid conditions :

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | HNO₃/H₂SO₄, 0°C → 50°C | 6-Nitro derivative | 65% |

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings, leveraging the electron-rich indoline system:

B(C₆F₅)₃-Catalyzed C–C Coupling

Reactions with 1,4-naphthoquinones proceed via radical intermediates under photoredox conditions :

| Substrate | Partner | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| This compound | 1,4-Naphthoquinone | B(C₆F₅)₃ (3 mol%) | H₂O, 60°C, air | 2-(Indolinyl)-1,4-naphthoquinone | 92% |

Palladium-Catalyzed Suzuki Coupling

The benzoyl group facilitates coupling with aryl boronic acids :

| Substrate | Boronic Acid | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| This compound | 4-Nitrophenylboronic acid | Pd(OAc)₂, PCy₃ | K₂CO₃, 65°C | 4-Nitrophenyl-coupled derivative | 57% |

Cyclization and Annulation Reactions

The indoline nitrogen and aromatic system enable cycloadditions:

Photoredox-Catalyzed Diazepinone Formation

Reaction with aroyl chlorides under blue LED light yields indole-fused 1,4-diazepinones :

| Substrate | Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | 4-Chlorobenzoyl chloride | Ir(ppy)₃, CH₃CN | Diazepino[1,7-a]indol-6-one | 75% |

ZnCl₂-Mediated Cycloaddition

With 1,2-diaza-1,3-dienes, the compound forms tetrahydropyridazinoindoles via [4+2] cycloaddition :

| Substrate | Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | 1,2-Diaza-1,3-diene | ZnCl₂, DCM, 25°C | Tetrahydro-1H-pyridazinoindole | 64% |

Oxidation to Indole Derivatives

Oxidation with DDQ converts indoline to indole, retaining the 4-methoxybenzoyl group :

| Substrate | Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|---|

| This compound | DDQ (2.5 eq) | 1-(4-Methoxybenzoyl)indole | 88% |

Acid-Catalyzed Hydrolysis

The benzoyl-indoline bond cleaves under acidic conditions :

| Substrate | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| This compound | HCl (6M), reflux, 12h | Indoline + 4-Methoxybenzoic acid | 95% |

Biological Relevance

Methoxybenzoyl-indoline derivatives exhibit bioactivity in medicinal chemistry, including:

科学研究应用

Anticancer Activity

The compound has been explored for its cytotoxic properties against various cancer cell lines. Research indicates that derivatives of indoline, including those with methoxybenzoyl substituents, exhibit enhanced cytotoxicity against human tumor cell lines. For instance, studies have shown that the introduction of a methoxybenzyl group into indoline derivatives can significantly improve their anticancer activity. The structure-activity relationship (SAR) studies highlight that the 4-methoxybenzyl group is particularly effective in increasing cytotoxicity against cancer cells such as MCF7 (breast cancer) and A431 (skin cancer) cells .

Structure-Activity Relationship Studies

Research has focused on understanding how structural modifications of indoline derivatives affect their biological activity. The introduction of various substituents at different positions on the indoline core has been systematically studied to optimize their potency as anticancer agents. For example, the presence of halogenated groups or different acyl moieties has been shown to enhance the inhibitory activity against CA IX and CA XII, making these derivatives promising candidates for further development .

Table 1: Cytotoxicity of Indoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 1-(4-Methoxybenzoyl)indoline | MCF7 | 12.9 | Moderate activity under hypoxia |

| 5-Chloro-1-(4-methoxybenzyl)-indoline | A431 | 44 | Inhibits CA IX expression |

| Indoline-5-sulfonamide derivative | K562 | >50 | Low activity against multidrug-resistant cells |

These findings suggest that while some compounds exhibit potent activity, others may require further optimization to enhance their efficacy against resistant cancer cell lines.

作用机制

The mechanism of action of 1-(4-Methoxybenzoyl)indoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to interact with neurotransmitter receptors, influencing neurological processes . Additionally, the compound’s ability to undergo cycloaddition reactions makes it a versatile building block in the synthesis of biologically active molecules .

相似化合物的比较

- Indole-3-acetic acid

- Tryptophan

- Indole-3-carbinol

生物活性

Overview

1-(4-Methoxybenzoyl)indoline is an organic compound belonging to the indoline derivatives, which are characterized by a bicyclic structure that includes a benzene ring fused with a nitrogen-containing five-membered ring. This compound has garnered attention for its diverse biological activities, including potential applications in cancer treatment and other therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives, including this compound, are known to influence neurotransmitter receptors, which can impact neurological processes and potentially provide therapeutic benefits in neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indoline derivatives. For instance, a series of synthesized indoline-5-sulfonamides, which include this compound as a core structure, demonstrated significant inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII). The most potent compound in this series exhibited a half-maximal inhibitory concentration (IC50) of 12.9 µM against MCF7 breast cancer cells under hypoxic conditions, suggesting that this compound may play a role in overcoming chemoresistance in cancer therapy .

Biological Activity Summary Table

| Biological Activity | Description | IC50/Effect |

|---|---|---|

| Anticancer Activity | Inhibits growth of cancer cells; interacts with CA IX and CA XII | IC50 = 12.9 µM (MCF7 cells) |

| Antiviral Properties | Potential antiviral effects observed in preliminary studies | Not quantified |

| Anti-inflammatory Effects | Modulates inflammatory pathways; further research needed | Not quantified |

| Neurotransmitter Interaction | Influences receptor activity in neurological pathways | Not quantified |

Case Studies

Several case studies have explored the effects of indoline derivatives on various cancer cell lines:

- MCF7 Breast Cancer Cells : Indoline-5-sulfonamides demonstrated a moderate antiproliferative effect under both normoxic and hypoxic conditions. The study indicated that these compounds could maintain their activity even when oxygen levels were low, a common challenge in cancer treatment .

- Leukemia Cell Lines : A study examined the effects of various indoline derivatives on K562 leukemia cells. Among the tested compounds, only specific derivatives showed significant activity at concentrations around 10 µM, indicating selective efficacy against certain types of cancer .

- Skin Cancer Cells : In A431 skin cancer cells, treatment with indoline-5-sulfonamides not only inhibited cell growth but also affected the expression of hypoxia-related proteins like CA IX, suggesting a dual mechanism of action involving both direct inhibition and modulation of expression pathways .

属性

IUPAC Name |

2,3-dihydroindol-1-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-19-14-8-6-13(7-9-14)16(18)17-11-10-12-4-2-3-5-15(12)17/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVLAIOVJPRAHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401212066 | |

| Record name | (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401212066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211576-31-7 | |

| Record name | (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211576-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401212066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。